N-[4-(Hydrazinocarbonyl)phenyl]benzamide
Overview
Description
N-[4-(Hydrazinocarbonyl)phenyl]benzamide: is a chemical compound with the molecular formula C14H13N3O2. It is typically found as a pale yellow solid and is often used in various scientific research applications. This compound is known for its solubility in many organic solvents but is almost insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 4-aminobenzohydrazide with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions: N-[4-(Hydrazinocarbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-(Hydrazinocarbonyl)phenyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of light-sensitive dyes and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group can form strong hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
- N-[4-(Hydrazinocarbonyl)phenyl]acetamide
- N-[4-(Hydrazinocarbonyl)phenyl]propionamide
- N-[4-(Hydrazinocarbonyl)phenyl]butyramide
Comparison: N-[4-(Hydrazinocarbonyl)phenyl]benzamide is unique due to its specific benzamide structure, which provides distinct chemical and biological properties compared to its analogs. The presence of the benzoyl group enhances its ability to interact with aromatic systems and metal ions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYJZRXMIBPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350382 | |
Record name | N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146305-29-5 | |
Record name | N-[4-(HYDRAZINOCARBONYL)PHENYL]BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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